5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid
Description
5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid is a benzoic acid derivative featuring a thiazole ring substituted with an amino group at position 2 and a benzyloxy group at position 2 of the benzene core. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C17H14N2O3S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-(2-amino-1,3-thiazol-4-yl)-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C17H14N2O3S/c18-17-19-14(10-23-17)12-6-7-15(13(8-12)16(20)21)22-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H2,18,19)(H,20,21) |
InChI Key |
TXLWXIBYZJMVOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CSC(=N3)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the aminothiazole ring, which is then coupled with a benzoic acid derivative. The benzyloxy group is introduced through etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes would be optimized for cost-efficiency, scalability, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminothiazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The benzyloxy group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity and chemical reactivity of this compound are influenced by its substituents. Below is a detailed comparison with key analogs, organized by structural modifications:
Modification at the Benzyloxy Group
Compound 1 : 5-(2-Aminothiazol-4-yl)-2-((4-fluorobenzyl)oxy)benzoic acid
- Structural Difference : Incorporates a 4-fluorobenzyl group instead of benzyloxy.
- Impact: Increased lipophilicity due to the electron-withdrawing fluorine atom, enhancing membrane permeability. Improved target specificity in cancer cell lines compared to non-fluorinated analogs (IC₅₀ values reduced by ~30% in HT-29 colon cancer cells) .
- Biological Activity : Demonstrates potent anticancer activity via apoptosis induction, attributed to fluorobenzyl-enhanced interactions with tyrosine kinase receptors .
Compound 2 : 5-(2-Aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoic acid
- Structural Difference : Fluorine at the 2-position of the benzyl group.
- Impact :
- Reduced steric hindrance compared to the 4-fluoro isomer, leading to higher solubility but lower cellular uptake.
- Moderate antimicrobial activity (MIC = 8 µg/mL against S. aureus) due to altered spatial interaction with bacterial enzymes .
Compound 3 : 5-(2-Aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoic acid
- Structural Difference : Chlorine replaces fluorine on the benzyl group.
- Impact :
- Greater electron-withdrawing effect enhances stability but reduces metabolic clearance.
- Anticancer activity comparable to the 4-fluoro analog but with higher hepatotoxicity risks .
Modification at the Hydroxyl/Methoxy Position
Compound 4 : 5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid
- Structural Difference : Lacks the benzyloxy group; instead, a hydroxyl group is present.
- Impact :
- Higher polarity reduces blood-brain barrier penetration.
- Exhibits antioxidant and anti-inflammatory properties (IC₅₀ = 12 µM for COX-2 inhibition) but negligible anticancer activity .
Compound 5 : 5-(2-Aminothiazol-4-yl)-2-methoxybenzoic acid
- Structural Difference : Methoxy group replaces benzyloxy.
- Impact :
- Moderate lipophilicity balances solubility and bioavailability.
- Shows dual activity: antiproliferative (IC₅₀ = 18 µM in MCF-7 cells) and antimicrobial (MIC = 16 µg/mL against E. coli) .
Modification at the Ester/Carboxylic Acid Group
Compound 6 : Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate
- Structural Difference : Methyl ester replaces the carboxylic acid.
- Impact :
- Improved oral bioavailability due to ester prodrug properties.
- Requires metabolic activation to the carboxylic acid form for efficacy. Shows 2-fold higher plasma concentration in rodent models compared to the acid form .
Compound 7 : 3-(2-Amino-4-thiazolyl)benzoic Acid
- Structural Difference : Thiazole ring at position 3 instead of 4.
- Impact :
- Altered binding kinetics with target proteins; weaker anticancer activity (IC₅₀ = 45 µM in A549 cells) .
Key Data Tables
Table 2: Structural Influence on Activity
| Substituent | Key Effect | Example Activity Enhancement |
|---|---|---|
| 4-Fluorobenzyloxy | ↑ Lipophilicity, ↑ target affinity | IC₅₀ reduced by 30% vs. parent compound |
| Methoxy | Balanced solubility/bioavailability | Dual anticancer and antimicrobial |
| Carboxylic acid → Ester | ↑ Oral bioavailability | 2-fold higher plasma concentration |
Unique Advantages of 5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic Acid
- Benzyloxy Group : Balances lipophilicity and metabolic stability, avoiding the toxicity risks associated with halogenated analogs .
- Aminothiazole Moiety: Enhances interactions with ATP-binding pockets in kinases, a feature less pronounced in non-thiazole analogs like salicylic acid derivatives .
- Versatility : Serves as a scaffold for further derivatization (e.g., fluorination, esterification) to optimize drug-like properties .
Biological Activity
5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
The structure of this compound features a thiazole ring, which is known for enhancing biological activity, particularly in anticancer and anti-inflammatory contexts. The benzyloxy group contributes to the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. For example, in a study evaluating its effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, the compound demonstrated an IC50 value indicating effective growth inhibition at low concentrations.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HT-29 | 9.0 | Inhibition of cell cycle progression |
2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In animal models, administration of the compound resulted in a significant reduction in inflammation markers such as TNF-alpha and IL-6 .
Table 2: Anti-inflammatory Activity Data
| Inflammatory Marker | Control Level | Treatment Level | % Inhibition |
|---|---|---|---|
| TNF-alpha | 200 pg/mL | 50 pg/mL | 75% |
| IL-6 | 150 pg/mL | 30 pg/mL | 80% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiazole moiety may inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COXs) and lipoxygenases (LOXs).
- Cell Signaling Modulation : The compound affects pathways related to apoptosis and cell cycle regulation, promoting programmed cell death in malignant cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Breast Cancer Cells : A study conducted on MCF-7 cells revealed that treatment with this compound led to increased levels of cleaved caspase-3, indicating activation of apoptotic pathways .
- Animal Model for Inflammation : In a murine model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
